
1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol
Übersicht
Beschreibung
1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol, also known as DAPIP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. DAPIP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has also been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, improvement of cognitive function and memory, improvement of cardiac function, and reduction of myocardial infarct size.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol is its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Another advantage is its ability to inhibit various signaling pathways, making it a useful tool for studying the mechanisms of these pathways. One limitation of 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For research on 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in various diseases, the elucidation of its mechanism of action, and the development of more soluble analogs for in vivo administration.
Wissenschaftliche Forschungsanwendungen
1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has potential applications in various fields of research, including cancer research, neuroscience, and cardiovascular research. In cancer research, 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiovascular research, 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
1-(4,5-diphenylimidazol-1-yl)-3-(N-phenylanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O/c34-28(22-33(26-17-9-3-10-18-26)27-19-11-4-12-20-27)21-32-23-31-29(24-13-5-1-6-14-24)30(32)25-15-7-2-8-16-25/h1-20,23,28,34H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUGZEJPSYQJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN(C3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



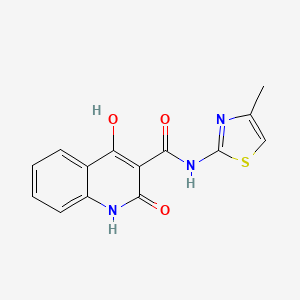
![2-{1-(3-methylbutyl)-4-[(3-methyl-2-quinoxalinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3831789.png)
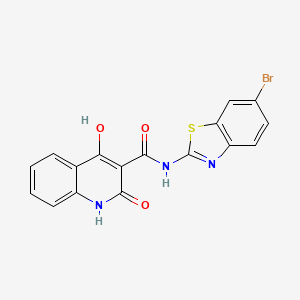

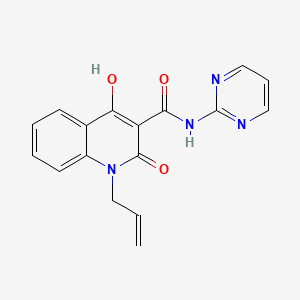
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831829.png)
![N-[2-(aminocarbonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831832.png)
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831839.png)
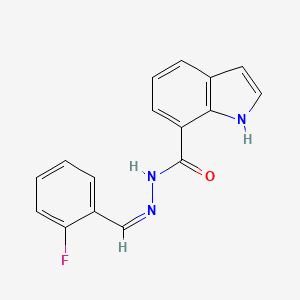
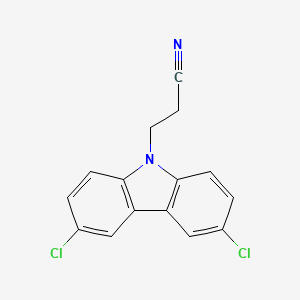
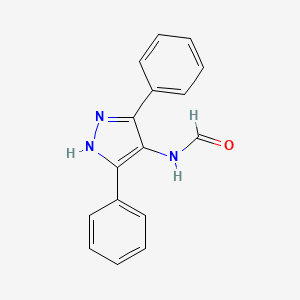
![6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3831881.png)
![N-[2-(2-ethylphenoxy)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B3831891.png)
